molecular formula C26H22N2O4 B11130453 1-(4-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11130453
M. Wt: 426.5 g/mol
InChI Key: IOPFLZMNLOVWCD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a methoxyphenyl group, dimethyl groups, and a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including condensation, cyclization, and substitution reactions. One common synthetic route involves the following steps:

    Condensation: The initial step involves the condensation of 4-methoxybenzaldehyde with 2,6-dimethylpyridine in the presence of a base such as sodium hydroxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the chromeno[2,3-c]pyrrole core.

    Substitution: The final step involves the substitution of the chromeno[2,3-c]pyrrole core with a 6-methylpyridin-2-yl group using a reagent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Substituted chromeno[2,3-c]pyrrole derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound can be used as a probe in biological studies to investigate cellular pathways and molecular interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound can bind to enzymes involved in cellular signaling pathways, thereby modulating their activity.

    Interacting with Receptors: The compound can interact with cell surface receptors, leading to changes in cellular responses.

    Modulating Gene Expression: The compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydroquinoline-3,9-dione: Similar

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O4/c1-14-12-19-20(13-15(14)2)32-25-22(24(19)29)23(17-8-10-18(31-4)11-9-17)28(26(25)30)21-7-5-6-16(3)27-21/h5-13,23H,1-4H3

InChI Key

IOPFLZMNLOVWCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)OC

Origin of Product

United States

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